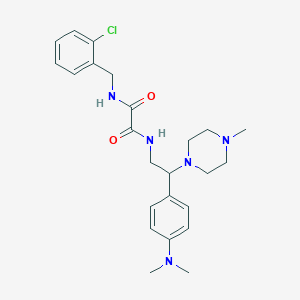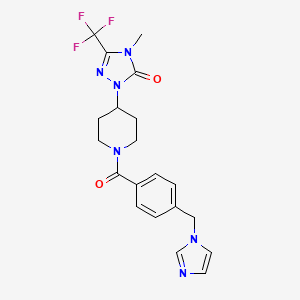
1-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperidine ring, and a 1,2,4-triazole ring. These functional groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the benzoyl group, and the formation of the piperidine and 1,2,4-triazole rings. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The presence of multiple rings in the molecule suggests that it might have a rigid and complex three-dimensional structure. The electronic properties of the molecule would be influenced by the presence of the nitrogen atoms in the imidazole and 1,2,4-triazole rings, as well as the trifluoromethyl group.Chemical Reactions Analysis
Again, without specific data, it’s difficult to predict the chemical reactivity of this compound. However, the presence of multiple nitrogen atoms and the trifluoromethyl group suggest that it might participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups might make it soluble in polar solvents.Applications De Recherche Scientifique
Photoreactive Properties and Material Science
The presence of an imidazole ring within the structure is significant for materials science, especially in the context of photoreactive compounds. For instance, compounds similar in structure have been studied for their photo-oxide properties and their potential applications in creating photoresponsive materials. These materials can undergo structural changes when exposed to light, making them suitable for applications like data storage, sensors, and switches (Rio & Serkiz, 1975).
Synthesis of Heterocyclic Compounds
The intricate structure suggests its utility in synthesizing novel heterocyclic compounds. For example, methods developed for the synthesis of azolyl piperidines could be applicable for synthesizing derivatives of the compound , opening new avenues in medicinal chemistry and drug development (Shevchuk et al., 2012).
Green Chemistry and Microwave-Assisted Synthesis
The compound's structure aligns with efforts in green chemistry, particularly in synthesizing imidazole and triazole derivatives via environmentally friendly methods. For instance, microwave-assisted synthesis offers a rapid and efficient approach to generate novel imidazo[1,2-a]imidazole and imidazo[2,1-c][1,2,4]triazole derivatives, suggesting potential for developing similar compounds in a more sustainable manner (Sadek et al., 2018).
Potential in Drug Discovery
Compounds with imidazole and triazole moieties have been explored for their biological activities, including anti-inflammatory and antimicrobial properties. While the exact compound might not have been studied, derivatives sharing similar functional groups have shown promising bioactivity, indicating potential research applications in drug discovery for the compound (Ahmed, Molvi, & Khan, 2017).
Luminescence and Photophysical Properties
The structural components of the compound, particularly the imidazolyl and triazolone moieties, may confer luminescent properties. Research on rhenium(I) tricarbonyl complexes with similar N-heterocyclic carbene ligands has demonstrated potential applications in creating luminescent materials, suggesting that the compound could be explored for similar uses (Li et al., 2012).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Future research on this compound could involve studying its synthesis, its chemical reactivity, its physical and chemical properties, and its biological activity. This could involve both experimental studies and computational modeling.
Propriétés
IUPAC Name |
2-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O2/c1-26-18(20(21,22)23)25-29(19(26)31)16-6-9-28(10-7-16)17(30)15-4-2-14(3-5-15)12-27-11-8-24-13-27/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRUTCHOARIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)

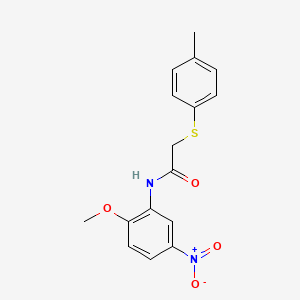
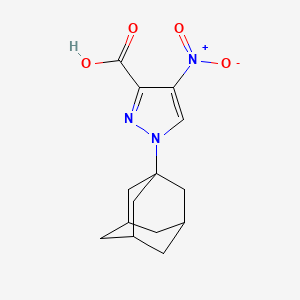

![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)
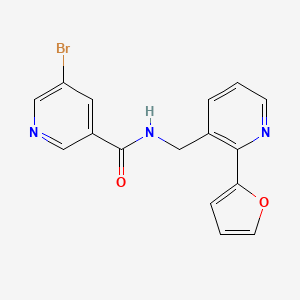
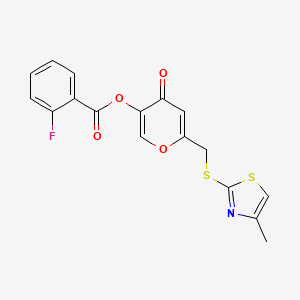
![8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2733865.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)
![(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2733869.png)
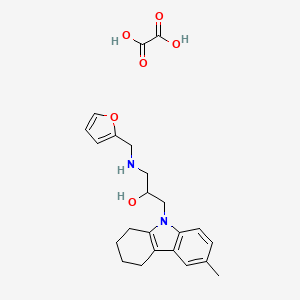
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)
